molecular formula C5H11O6P B12527418 (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate CAS No. 775276-11-4

(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate

Cat. No.: B12527418
CAS No.: 775276-11-4
M. Wt: 198.11 g/mol
InChI Key: XYWDMVGRKLPPRF-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is a chemical compound that belongs to the class of organic compounds known as nucleotides. It is a derivative of ribose, a five-carbon sugar, and is phosphorylated at the 5’ position. This compound is significant in various biochemical processes, particularly in the formation of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate typically involves the phosphorylation of ribose derivatives. One common method is the reaction of ribose with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-50°C. Catalysts such as pyridine or imidazole may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of ribose, which is then chemically phosphorylated to obtain the desired compound. The process is optimized for maximum efficiency and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The phosphate group can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of (2R,5S)-5-(Carboxymethyl)oxolan-2-yl dihydrogen phosphate.

    Reduction: Formation of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl hydrogen phosphate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.

    Biology: Plays a crucial role in the study of metabolic pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.

    Industry: Utilized in the production of nucleotide-based products such as dietary supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the formation of DNA and RNA. The compound interacts with molecular targets such as nucleotides and proteins, influencing cellular processes like replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl monophosphate
  • (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl diphosphate
  • (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl triphosphate

Uniqueness

(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is unique due to its specific phosphorylation state, which influences its biochemical properties and interactions. Compared to its mono-, di-, and triphosphate counterparts, it exhibits distinct reactivity and stability, making it valuable for specific research and industrial applications.

Properties

CAS No.

775276-11-4

Molecular Formula

C5H11O6P

Molecular Weight

198.11 g/mol

IUPAC Name

[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H11O6P/c6-3-4-1-2-5(10-4)11-12(7,8)9/h4-6H,1-3H2,(H2,7,8,9)/t4-,5+/m0/s1

InChI Key

XYWDMVGRKLPPRF-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@H](O[C@@H]1CO)OP(=O)(O)O

Canonical SMILES

C1CC(OC1CO)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.